4-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a heterocyclic organic compound belonging to the thiazolidine class. It has gained attention in scientific research primarily due to its potential as a pharmacological tool compound, particularly as a species-selective antagonist for the G protein-coupled receptor 35 (GPR35) [ [], [] ].
4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, often referred to as ML-145, acts as a competitive antagonist of the human GPR35 receptor [ [], [] ]. This means it competes with agonists like cromolyn disodium and zaprinast for binding to the receptor's orthosteric site, thereby inhibiting their downstream signaling effects. Interestingly, while it demonstrates competitive antagonism for agonists sharing an overlapping binding site, it shows non-competitive antagonism with other agonists like pamoate, suggesting multiple binding sites or allosteric modulation possibilities [ [] ]. Notably, ML-145 exhibits high species selectivity, displaying significantly reduced antagonist activity against rodent GPR35 orthologs [ [], [] ].
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: